3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole
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Description
3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of cell proliferation . The interaction of the compound with its targets could lead to changes in cellular processes, ultimately resulting in the inhibition of cell growth.
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways involved in cell proliferation and survival . The downstream effects of these changes could include altered cell cycle progression, apoptosis, or other forms of cell death.
Result of Action
The result of the compound’s action is likely to be a decrease in cell proliferation, as suggested by the observed inhibitory activities against cancer cell lines . This could result in a reduction in tumor growth in the context of cancer treatment.
Properties
IUPAC Name |
1H-indazol-3-yl-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(20-17-8-4-5-9-18(17)23-25-20)27-12-10-26(11-13-27)14-19-24-22-15-28(19)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWAAKIRGGVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=NNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.